REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10]([OH:12])=[O:11].[C:13](=O)([O-])[O-].[K+].[K+].CI.O>CN(C=O)C>[F:9][C:5]1[CH:4]=[C:3]([S:10]([CH3:13])(=[O:12])=[O:11])[C:2]([F:1])=[CH:7][C:6]=1[F:8] |f:1.2.3|
|
Name
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|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)S(=O)O
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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17 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 60 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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EXTRACTION
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Details
|
the reaction mixture was extracted with diethylether several times
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried with sodium sulfate
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Type
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DISTILLATION
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Details
|
the remaining mixture was distilled
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)S(=O)(=O)C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |